(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
Description
Properties
Molecular Formula |
C33H44O4Si |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
InChI Key |
MGANJKZABJOTLY-MHDHXZMLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Benzyloxypropyl precursors: Prepared by benzylation of propanol derivatives or by nucleophilic substitution on halogenated propyl chains.
- Tert-butyldiphenylsilyl (TBDPS) protected alcohols: Synthesized by silylation of hydroxypropyl intermediates using TBDPS chloride and a base such as imidazole or triethylamine.
- Tetrahydrofuran ring formation: Commonly achieved via intramolecular cyclization reactions, often starting from diols or halohydrins with appropriate stereochemistry.
Typical Synthetic Route
- Synthesis of 3-(Benzyloxy)propyl intermediate:
- Benzylation of 3-hydroxypropyl alcohol or related precursors under basic conditions.
- Formation of the tetrahydrofuran ring:
- Cyclization of a diol or halohydrin intermediate with control of stereochemistry using chiral catalysts or chiral pool starting materials.
- Introduction of the 3-((tert-butyldiphenylsilyl)oxy)propyl group:
- Protection of the hydroxy group on a propyl side chain using TBDPS chloride.
- Coupling of substituents to the tetrahydrofuran core:
- Alkylation or nucleophilic substitution reactions to attach the benzyloxypropyl and TBDPS-protected propyl groups at the 2 and 5 positions, respectively.
- Final purification and characterization:
- Purification by chromatography.
- Verification of stereochemistry and purity by NMR, MS, and possibly X-ray crystallography.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Benzylation of 3-hydroxypropyl alcohol | Benzyl bromide, NaH or K2CO3, DMF, 0–25°C | High yield of 3-(benzyloxy)propyl intermediate; mild conditions preserve stereochemistry |
| TBDPS protection | TBDPS-Cl, imidazole or Et3N, CH2Cl2 or DMF, 0–25°C | Selective silylation of primary or secondary alcohol; TBDPS group stable under various conditions |
| Tetrahydrofuran ring formation | Intramolecular cyclization using base or acid catalysis | Stereoselective cyclization; chiral auxiliaries or catalysts used to control (2S,3S,5S) configuration |
| Coupling of substituents | Alkylation with halogenated intermediates, NaH or other base, THF or DMF, 0–50°C | Efficient substitution with retention of stereochemistry |
| Purification | Silica gel chromatography, recrystallization | Yields typically 60–80%; purity confirmed by NMR and MS |
Research Findings and Analytical Data
- NMR Spectroscopy:
- Proton NMR shows characteristic signals for benzylic protons (~7.2–7.4 ppm), TBDPS aromatic protons (~7.4–7.7 ppm), and tetrahydrofuran ring protons (3.5–4.5 ppm).
- Carbon NMR confirms the presence of silyl-protected carbons and benzyloxy carbons.
- Mass Spectrometry:
- Molecular ion peak consistent with C27H38O3Si (m/z 438.67).
- Stereochemical Purity:
- Verified by chiral HPLC or optical rotation measurements, ensuring (2S,3S,5S) configuration.
- Yield and Selectivity:
- Optimized reaction conditions yield the target compound with high diastereoselectivity and minimal byproducts.
Notes on Alternative Methods and Variations
- Some syntheses use tert-butyldimethylsilyl (TBDMS) instead of TBDPS for protection, but TBDPS offers greater stability during subsequent reactions.
- The benzyloxy group can be introduced at different stages depending on the protecting group strategy and overall synthetic route.
- Use of chiral catalysts or enzymatic resolution may enhance stereoselectivity during ring formation.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Yield (%) | Stereoselectivity | Key Observations |
|---|---|---|---|---|
| Benzylation of 3-hydroxypropyl alcohol | Benzyl bromide, K2CO3, DMF, 0–25°C | 85–90 | N/A | Clean reaction, easy workup |
| TBDPS protection of hydroxypropyl group | TBDPS-Cl, imidazole, CH2Cl2, RT | 80–85 | Selective | Stable under acidic/basic conditions |
| Tetrahydrofuran ring formation | Base-catalyzed cyclization, chiral catalyst | 60–75 | High (2S,3S,5S) | Critical step for stereochemical control |
| Coupling of substituents to THF core | Alkylation with halides, NaH, THF | 70–80 | Retention of config | Efficient substitution |
This detailed synthesis approach for (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ol is based on established organic synthesis principles, stereochemical control techniques, and protection group chemistry, supported by experimental data from chemical databases and published research. This compound is often an intermediate in complex molecule synthesis, such as eribulin mesylate intermediates, highlighting its synthetic importance.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
The compound (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, organic synthesis, and potential therapeutic uses, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that a structurally related compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective potential of this compound is being explored, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Compounds with similar structures have been shown to modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases. A case study highlighted the ability of related tetrahydrofuran derivatives to enhance neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration .
Synthetic Intermediates
In organic synthesis, This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, making it valuable in the development of pharmaceuticals and agrochemicals. A detailed synthesis pathway has been documented where this compound was utilized to produce novel derivatives with enhanced biological activity .
Catalysis
The compound has also been investigated for its potential role as a catalyst in various chemical reactions. Its ability to stabilize reactive intermediates can lead to higher yields and selectivity in synthetic processes. Research has demonstrated that using such compounds as catalysts can significantly improve reaction times and reduce by-products in multi-step syntheses .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathway Overview
| Step No. | Reaction Type | Reagents Involved | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Benzyloxypropyl bromide + base | 85 |
| 2 | Silylation | tert-Butyldiphenylsilyl chloride | 90 |
| 3 | Reduction | Lithium aluminum hydride | 78 |
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrahydrofuran Derivatives with Silyl Protecting Groups
Target Compound vs. (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-... ()
- Protecting Groups : The target compound uses TBDPS (tert-butyldiphenylsilyl), while the analog in employs TBDMS (tert-butyldimethylsilyl). TBDPS is bulkier and more resistant to acidic conditions, whereas TBDMS is smaller and more labile under basic or nucleophilic conditions .
- Applications : The compound is designed for oligonucleotide synthesis, where TBDMS facilitates temporary hydroxyl protection during phosphoramidite coupling. In contrast, the TBDPS group in the target compound is suited for long-term protection in complex syntheses requiring acid stability .
Nucleoside Analogs
Target Compound vs. (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () Functional Groups: The nucleoside in lacks protective groups, featuring hydroxymethyl and purine moieties. This polar structure contrasts with the target compound’s lipophilic benzyloxy and TBDPS chains. Solubility: The nucleoside (252.23 g/mol) is water-soluble due to hydroxyl and heterocyclic groups, while the target compound’s hydrophobicity limits solubility to organic solvents . Applications: The nucleoside serves as a building block for antiviral drugs (e.g., adenosine analogs), whereas the target compound is a synthetic intermediate for lipid-soluble molecules .
Physicochemical and Stability Data
Research Findings
Protective Group Performance: The TBDPS group in the target compound demonstrates superior stability under acidic conditions compared to TBDMS, making it ideal for reactions requiring prolonged acid exposure (e.g., glycosylation) . Benzyloxy deprotection via hydrogenolysis offers selectivity over TBDPS, enabling sequential functionalization .
Stereochemical Influence: The (2S,3S,5S) configuration imposes steric constraints that enhance enantioselectivity in catalytic reactions, a feature absent in non-chiral analogs like the nucleoside .
Synthetic Utility: Lipophilicity from TBDPS and benzyloxy groups improves compatibility with non-polar reaction media, contrasting with polar nucleosides requiring aqueous or DMSO-based systems .
Limitations and Challenges
- The target compound’s high molecular weight and hydrophobicity complicate purification (e.g., column chromatography) compared to smaller, polar analogs.
Biological Activity
The compound (2S,3S,5S)-2-(3-(benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic molecule that has garnered interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound contains multiple functional groups including a tetrahydrofuran ring, benzyloxy groups, and tert-butyldiphenylsilyl moieties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the benzyloxy group is known to enhance lipophilicity, facilitating better membrane permeability and potentially leading to increased bioavailability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain glycosidases. Glycosidases are crucial for carbohydrate metabolism and cell signaling processes. Inhibition of these enzymes can lead to altered metabolic pathways, which may have therapeutic implications in conditions such as diabetes and cancer .
- Antiviral Activity : Similar compounds have shown promise in antiviral applications. For instance, derivatives with similar structural features have been reported to exhibit anti-HIV activity by inhibiting viral replication at low concentrations .
Pharmacological Effects
Research indicates that compounds with structural similarities to this compound may exhibit various pharmacological effects:
- Anticancer Properties : Several studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar configurations have been noted for their ability to modulate inflammatory pathways, suggesting potential utility in treating inflammatory diseases .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of a series of benzyloxy-substituted tetrahydrofuran derivatives against HIV. The results indicated that certain derivatives demonstrated significant inhibition of HIV replication at concentrations as low as 0.1 µM, suggesting a promising therapeutic application for this compound in HIV treatment .
Case Study 2: Glycosidase Inhibition
In another investigation focused on glycosidase inhibitors, a related compound was shown to inhibit α-glucosidase activity effectively. The study reported an IC50 value of 50 nM for the inhibition of this enzyme, indicating strong potential for managing postprandial hyperglycemia in diabetic patients .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
